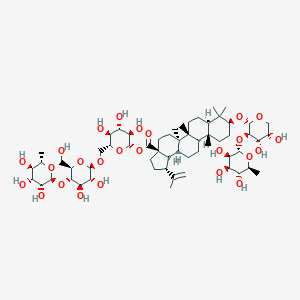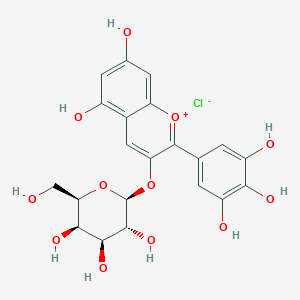
(2-(1-Ethoxyethoxy)ethyl)benzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the formation of benzene derivatives with various substituents. For instance, 1,2-bis(pentaphenylphenyl)benzene was synthesized through a cycloaddition reaction involving 1,2-bis(phenylethynyl)benzene and tetracyclone . Similarly, 1,2-bis(p-ethoxyphenyltelluromethyl)benzene was synthesized and characterized, although the specifics of the synthesis are not detailed in the abstract . These methods suggest that the synthesis of (2-(1-Ethoxyethoxy)ethyl)benzene could potentially involve similar strategies, such as the use of ethoxy-containing precursors and benzene derivatives.
Molecular Structure Analysis
The molecular structure of benzene derivatives is often determined using X-ray diffraction, as seen in the case of 1,3-bis[2-(pyrrol-2-carbonyloxy)ethoxy]benzene . The structure of 1,2-bis(pentaphenylphenyl)benzene adopts a C2-symmetric conformation in the crystal . These findings suggest that (2-(1-Ethoxyethoxy)ethyl)benzene may also exhibit a symmetrical structure, and X-ray diffraction could be a suitable method for its structural analysis.
Chemical Reactions Analysis
The abstracts do not provide detailed information on the chemical reactions of the compounds similar to (2-(1-Ethoxyethoxy)ethyl)benzene. However, dynamic NMR studies on derivatives of 1,2-bis(pentaphenylphenyl)benzene yielded a free energy of activation for racemization, indicating that these compounds can undergo stereochemical changes . This implies that (2-(1-Ethoxyethoxy)ethyl)benzene might also participate in reactions that involve changes in stereochemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are briefly mentioned. For example, the coordination chemistry of 1,2-bis(p-ethoxyphenyltelluromethyl)benzene resulted in complexes that are insoluble and generally intractable . The low-frequency infrared spectra and Mossbauer spectra are also discussed, which could be relevant for analyzing the physical properties of (2-(1-Ethoxyethoxy)ethyl)benzene. The anti-juvenile hormone agent, ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, shows biological activity, which suggests that (2-(1-Ethoxyethoxy)ethyl)benzene might also exhibit specific interactions due to its structure .
Applications De Recherche Scientifique
1. Anti-Juvenile Hormone Agent in Agricultural Research
(Ishiguro et al., 2003) explored the use of ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate as an anti-juvenile hormone agent in insects. This compound induced symptoms of hormone deficiency in silkworm larvae, suggesting potential applications in pest control and agricultural research.
2. Photooxidative Behavior Studies
The study by (Clennan and Greer, 1996) investigated the reactions of singlet oxygen with various compounds in benzene-alcohol mixtures, providing insights into the photooxidative behavior of these compounds. This research contributes to the understanding of chemical reactions under specific conditions, relevant to fields like photochemistry and environmental science.
3. Development of Supramolecular Liquid-Crystalline Networks
(Kihara et al., 1996) discussed the creation of supramolecular liquid-crystalline networks using multifunctional hydrogen-bonding molecules. The research shows the potential for designing new materials with specific liquid-crystalline properties, useful in material science and engineering.
4. Synthesis and Evaluation of Platelet Aggregation Inhibitors
The synthesis and evaluation of [2-[(omega-aminoalkoxy)phenyl]ethyl]benzene derivatives for their ability to inhibit platelet aggregation was covered by (Kikumoto et al., 1990). This research is significant in the development of new pharmaceuticals, particularly in the context of cardiovascular diseases.
5. Research in Organic Electronics and Polymer Science
(Lin et al., 2006) studied the synthesis of specific monomers and their implications in the field of organic electronics and polymer science. This research has applications in the development of new materials for electronic devices.
6. Studies on Radical Polymerization
(Nakamura et al., 1995) conducted kinetic and EPR studies on the radical polymerization of certain compounds. This research is crucial in understanding the process of polymerization, relevant to material science and industrial applications.
7. Polymer Light-Emitting Electrochemical Cells Research
(Yang et al., 2001) explored the use of specific benzene derivatives as ion carriers in polymer light-emitting electrochemical cells. This research is valuable in the development of new types of light-emitting devices.
Safety And Hazards
Propriétés
IUPAC Name |
2-(1-ethoxyethoxy)ethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-3-13-11(2)14-10-9-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDGMPOYFGNLMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051930 | |
| Record name | [2-(1-Ethoxyethoxy)ethyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(1-Ethoxyethoxy)ethyl)benzene | |
CAS RN |
2556-10-7 | |
| Record name | [2-(1-Ethoxyethoxy)ethyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2556-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, (2-(1-ethoxyethoxy)ethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002556107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, [2-(1-ethoxyethoxy)ethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [2-(1-Ethoxyethoxy)ethyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(1-ethoxyethoxy)ethyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.063 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL PHENETHYL ACETAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7156Q4C3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate](/img/structure/B150075.png)

